Fraction sp³ (Fsp3) and Conformational Diversity
The target compound possesses 5 sp³-hybridised carbons out of 7 total carbons (Fsp3 = 0.714), compared to only 1 sp³ carbon in the aromatic analog [1,2,4]triazolo[1,5-a]pyridin-7-ylmethanol (CAS 1824302-02-4, Fsp3 = 0.143) . This represents a 5-fold increase in saturated carbon fraction. The higher Fsp3 value has been correlated with improved clinical developability in the seminal analysis by Lovering et al. (2009), which demonstrated that increasing saturation (Fsp3) is associated with higher probability of clinical success across phases. [1] The tetrahydropyridine ring adopts a non-planar chair or half-chair conformation, whereas the aromatic analog is rigidly planar, providing fundamentally different 3D pharmacophoric presentation.
Aromatic analog Fsp₃ = 0.143
| Evidence Dimension | Fraction of sp³-hybridised carbon atoms (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 0.714 (5 sp³ carbons; 4 from tetrahydropyridine ring + 1 from CH₂OH) |
| Comparator Or Baseline | Aromatic analog CAS 1824302-02-4: Fsp3 = 0.143 (1 sp³ carbon from CH₂OH only) |
| Quantified Difference | ΔFsp3 = +0.571 (5-fold increase) |
| Conditions | Calculated from molecular formulae: target C₇H₁₁N₃O (5 sp³ C); comparator C₇H₇N₃O (1 sp³ C) |
Why This Matters
Higher Fsp3 is an established medicinal chemistry metric associated with improved solubility, reduced off-target promiscuity, and enhanced probability of downstream clinical success, making the saturated scaffold a strategically superior choice for lead-oriented synthesis programs.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. DOI: 10.1021/jm901241e. View Source
